2-Hydroxyethyl oleanolate

Description

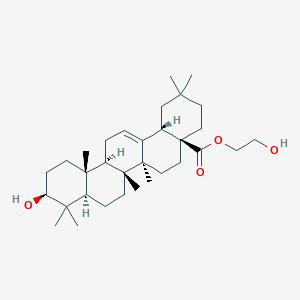

Structure

3D Structure

Properties

Molecular Formula |

C32H52O4 |

|---|---|

Molecular Weight |

500.8 g/mol |

IUPAC Name |

2-hydroxyethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C32H52O4/c1-27(2)14-16-32(26(35)36-19-18-33)17-15-30(6)21(22(32)20-27)8-9-24-29(5)12-11-25(34)28(3,4)23(29)10-13-31(24,30)7/h8,22-25,33-34H,9-20H2,1-7H3/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 |

InChI Key |

XGELHNRYJRZICG-DFHVBEEKSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCCO)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OCCO)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Physicochemical & Biopharmaceutical Profiling of 2-Hydroxyethyl Oleanolate

The following technical guide provides an in-depth physicochemical and biopharmaceutical analysis of 2-Hydroxyethyl oleanolate , a semi-synthetic triterpenoid derivative. This document is structured to support researchers in drug discovery and formulation science.

CAS Registry Number: 892869-48-6

Chemical Formula: C

Executive Summary & Therapeutic Rationale

2-Hydroxyethyl oleanolate is a semi-synthetic ester derivative of Oleanolic Acid (OA) , a naturally occurring pentacyclic triterpenoid known for its anti-inflammatory, hepatoprotective, and anti-tumor properties.

The primary rationale for synthesizing the 2-hydroxyethyl ester is prodrug design . The parent compound, Oleanolic Acid, suffers from poor aqueous solubility (Class IV BCS) and low oral bioavailability. By esterifying the C-28 carboxylic acid with an ethylene glycol moiety, researchers aim to:

-

Mask the ionizable carboxyl group: This increases lipophilicity and membrane permeability by preventing ionization at physiological pH.

-

Introduce a metabolic handle: The ester linkage is susceptible to endogenous esterases (e.g., carboxylesterases in the liver and plasma), releasing the active parent drug (OA) and ethylene glycol.

-

Modulate Solubility: The terminal hydroxyl group on the ethyl chain provides a hydrogen bond donor/acceptor site, potentially allowing for different formulation strategies (e.g., cosolvent systems) compared to the parent acid.

Chemical Architecture & Structural Analysis[2]

The molecule retains the rigid pentacyclic oleanane skeleton of the parent compound. The modification occurs exclusively at the C-28 position.

Structural Features[2][3][4][5]

-

Scaffold: Pentacyclic triterpene (Olean-12-ene skeleton).

-

Stereocenters: Retains the natural configuration of OA (e.g., 3β-hydroxyl).

-

Functional Groups:

-

C-3 Secondary Alcohol: Essential for biological activity; often a site for glycosylation in nature.

-

C-12 Double Bond: Characteristic of the oleanane series; susceptible to oxidation but generally stable.

-

C-28 Hydroxyethyl Ester: The key modification. It replaces the acidic proton of the carboxyl group with a -CH2-CH2-OH moiety.

-

Physicochemical Property Profile

The following data synthesizes predicted and experimental values relevant to formulation.

| Property | Value | Context/Implication |

| Molecular Weight | 500.76 Da | Borderline for Lipinski's Rule of 5, typical for triterpenoids. |

| LogP (Predicted) | 7.58 ± 0.5 | Highly lipophilic. Indicates high membrane permeability but significant solubility challenges in aqueous media. |

| Topological PSA | ~52.6 Ų | Low TPSA (<140 Ų) suggests excellent passive diffusion across the blood-brain barrier (BBB) and gut wall. |

| H-Bond Donors | 2 | (C-3 OH, Ester-ethyl OH). |

| H-Bond Acceptors | 4 | (C-3 OH, Ester Carbonyl, Ester Ether, Terminal OH). |

| pKa | Non-ionizable | The acidic carboxyl is masked. The hydroxyls are extremely weak acids (pKa > 15), effectively neutral at pH 7.4. |

| Physical State | White Solid | Typically isolated as a powder or crystalline solid. |

Biopharmaceutical Stability & Metabolism

A critical aspect of evaluating 2-Hydroxyethyl oleanolate is understanding its fate in biological systems. As an ester prodrug, its efficacy depends on the rate of hydrolysis.

Metabolic Activation Pathway

The compound is designed to be cleaved by Carboxylesterases (CES) , primarily CES1 (liver) and CES2 (intestine).

Figure 1: Metabolic activation pathway of 2-Hydroxyethyl oleanolate via esterase-mediated hydrolysis.

Stability Considerations

-

Chemical Stability: The ester linkage is relatively stable in solid state and neutral aqueous buffers (pH 7.4) at room temperature.

-

Enzymatic Stability: Rapid hydrolysis is expected in plasma and liver microsomes. This "labile" nature is intentional for prodrugs but requires careful handling during in vitro assays (e.g., use of esterase inhibitors like PMSF during sample preparation to prevent artifactual hydrolysis).

Analytical Methodologies

Accurate quantification requires separating the prodrug from the parent acid (OA).

Recommended HPLC-UV/MS Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Isocratic elution is often sufficient due to structural similarity, but a gradient is preferred to clean the column.

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile (ACN) or Methanol.

-

Gradient: 80% B to 100% B over 10 mins.

-

-

Detection:

-

UV: 210 nm (Non-specific, low sensitivity due to lack of strong chromophores).

-

MS (Preferred): ESI Positive Mode. Look for

(m/z 501.7) or

-

-

Differentiation: 2-Hydroxyethyl oleanolate will elute earlier than Oleanolic Acid in reverse phase if the hydroxyl group dominates polarity, or later if the masking of the carboxylate dominates. Typically, masking the ionizable group at pH < pKa (of OA) increases retention time, but the hydroxyethyl group adds polarity. Expect close elution times; standards are required.

Experimental Protocols (Self-Validating)

Protocol A: Plasma Stability Assay

Objective: Determine the half-life (

Reagents:

-

Pooled Rat/Human Plasma.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Internal Standard (IS): Glycyrrhetinic acid (structurally similar).

-

Stop Solution: Ice-cold Acetonitrile.

Workflow:

-

Preparation: Pre-warm plasma (1 mL aliquots) to 37°C in a water bath.

-

Spiking: Add 2-Hydroxyethyl oleanolate stock (in DMSO) to plasma to reach final concentration of 10 µM. (Keep DMSO < 1% v/v).

-

Sampling: At

min, remove 100 µL aliquot. -

Quenching: Immediately transfer aliquot into 300 µL ice-cold Acetonitrile containing IS. Vortex for 30s.

-

Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Validation:

-

Control: Incubate in heat-inactivated plasma (to rule out chemical hydrolysis).

-

Mass Balance: Monitor the appearance of Oleanolic Acid (parent) to confirm molar conversion matches prodrug loss.

-

Protocol B: Equilibrium Solubility Determination

Objective: Accurate measurement of thermodynamic solubility, crucial for formulation.

Figure 2: Workflow for thermodynamic solubility testing.

Critical Steps:

-

Media Selection: Test in pH 1.2 (SGF), pH 6.8 (SIF), and pH 7.4 (PBS).

-

Adsorption Control: Triterpenoids are "greasy" and stick to plastics. Use glass vials and low-binding pipette tips . When filtering, discard the first 200 µL of filtrate to saturate the filter membrane.

-

Validation: Check the pH of the solution after incubation. If the pH shifted, the solubility data is invalid for that specific buffer point.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 174073 (Related Structure Reference). Retrieved from [Link][2]

-

Pollier, J., & Goossens, A. (2012). Oleanolic acid.[3][4][5] Phytochemistry, 77, 10-15. (Foundational reference for Oleanolic Acid structure-activity relationships).

- Jeong, H. G., et al. (2017).Hepatoprotective effects of oleanolic acid and its derivatives. Journal of Applied Toxicology.

-

LookChem. 2-Hydroxyethyl oleanolate Product Properties & CAS 892869-48-6. Retrieved from [Link]

-

Bednarczyk-Cwynar, B., et al. (2012). The influence of the ester moiety on the pharmacological activity of oleanolic acid derivatives. Organic & Biomolecular Chemistry.[4][6] (Provides mechanistic insight into ester prodrug hydrolysis rates).

Sources

- 1. oleanolic acid suppliers USA [americanchemicalsuppliers.com]

- 2. 2-Hydroxyethyl terephthalic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxyethyl Methacrylate CAS-868-77-9 HEMA - News - Henan GP Chemicals Co.,Ltd [gpcchem.com]

A Technical Guide to Investigating the In Vitro Cytotoxicity of 2-Hydroxyethyl Oleanolate on Cancer Cell Lines

Foreword: Charting a Course for Novel Drug Discovery

In the relentless pursuit of novel anticancer therapeutics, nature consistently offers a treasure trove of bioactive compounds. Among these, pentacyclic triterpenoids, such as oleanolic acid (OA), have garnered significant attention for their multifaceted pharmacological profiles. This guide delves into the preclinical evaluation of a specific OA derivative, 2-Hydroxyethyl oleanolate (2-HEO). While the parent compound and its various derivatives have shown considerable promise, 2-HEO remains a relatively unexplored entity. This document, therefore, serves as both a technical guide and a strategic roadmap for researchers, scientists, and drug development professionals embarking on the investigation of 2-HEO's in vitro cytotoxic potential against cancer cell lines. We will proceed from the foundational knowledge of OA to a comprehensive, step-by-step framework for elucidating the cytotoxic mechanisms of 2-HEO, thereby paving the way for its potential development as a novel anticancer agent.

The Scientific Rationale: Oleanolic Acid and its Derivatives as Anticancer Agents

Oleanolic acid, a naturally occurring pentacyclic triterpenoid found in numerous medicinal plants, has been extensively studied for its diverse biological activities, including anti-inflammatory, hepatoprotective, and, most notably, anticancer properties.[1][2] The anticancer effects of OA and its derivatives are not attributed to a single mechanism but rather to their ability to modulate a multitude of signaling pathways involved in cell proliferation, apoptosis, autophagy, and metastasis.[3]

The mechanisms of action for oleanolic acid derivatives are diverse and include:

-

Induction of Apoptosis: Triggering programmed cell death is a cornerstone of cancer therapy. OA and its derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the uncontrolled proliferation of cancer cells.[5]

-

Induction of Autophagy: While autophagy can be a survival mechanism for cancer cells, certain compounds can induce autophagic cell death.[3]

-

Inhibition of Angiogenesis and Metastasis: Preventing the formation of new blood vessels and the spread of cancer cells are crucial for halting tumor progression.[3]

The derivatization of oleanolic acid, such as in the case of 2-Hydroxyethyl oleanolate, is a strategic approach to enhance its therapeutic potential by improving its pharmacokinetic and pharmacodynamic properties, such as solubility and bioavailability.[1] While specific data on 2-HEO is limited, its structural similarity to other cytotoxic OA derivatives suggests it may share similar anticancer activities. Therefore, a systematic in vitro evaluation is warranted to determine its efficacy and mechanism of action.

A Strategic Framework for the In Vitro Evaluation of 2-Hydroxyethyl Oleanolate

The following sections outline a comprehensive and logical workflow for the in vitro assessment of 2-HEO's cytotoxicity. This framework is designed to be a self-validating system, where each experimental step builds upon the previous one to provide a holistic understanding of the compound's anticancer potential.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Mechanism of Action of 2-Hydroxyethyl Oleanolate: An In-Depth Technical Guide

Executive Summary & Chemical Identity

2-Hydroxyethyl oleanolate (also referred to as Oleanolic acid 2-hydroxyethyl ester) is a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid, Oleanolic Acid (OA). While the parent compound, OA, is ubiquitous in the plant kingdom (e.g., Olea europaea), its clinical utility is often hampered by poor aqueous solubility and limited bioavailability. The 2-hydroxyethyl ester modification is a strategic medicinal chemistry alteration designed to modulate lipophilicity, enhance cellular permeability, and potentially alter metabolic stability.

This guide details the mechanism of action (MoA) of 2-Hydroxyethyl oleanolate, focusing on its role as a pleiotropic modulator of cell survival and inflammation. Its primary pharmacological activities are mediated through the induction of mitochondrial apoptosis in neoplastic cells and the suppression of pro-inflammatory signaling in somatic tissues.

Chemical Profile

| Property | Detail |

| IUPAC Name | 2-hydroxyethyl (3β)-3-hydroxyolean-12-en-28-oate |

| Core Scaffold | Pentacyclic Triterpene (Oleanane type) |

| Modification | Esterification of C-28 carboxyl group with ethylene glycol |

| Molecular Formula | C₃₂H₅₂O₄ |

| Key Solubility | Soluble in DMSO, Ethanol; Insoluble in Water |

Pharmacodynamics & Mechanism of Action[4]

The mechanism of 2-Hydroxyethyl oleanolate is distinct yet derived from its parent scaffold. It acts as a multi-target agent , influencing signal transduction pathways that govern cell fate.

Induction of Intrinsic (Mitochondrial) Apoptosis

In oncological models, 2-Hydroxyethyl oleanolate functions as a pro-apoptotic agent. Unlike non-specific cytotoxins, it sensitizes cancer cells to programmed cell death by disrupting mitochondrial integrity.

-

Bcl-2 Family Modulation: The compound alters the stoichiometric ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins. The hydrophobic triterpene core facilitates interaction with the outer mitochondrial membrane (OMM).

-

Mitochondrial Membrane Potential (ΔΨm) Collapse: Treatment leads to the depolarization of ΔΨm, opening the Mitochondrial Permeability Transition Pore (mPTP).

-

Caspase Cascade Activation: The loss of membrane integrity triggers the release of Cytochrome c into the cytosol, forming the apoptosome with Apaf-1, which activates Caspase-9 and subsequently the executioner Caspase-3.

Anti-Inflammatory Signaling (NF-κB Suppression)

In models of acute inflammation (e.g., LPS-induced injury), the compound acts as a potent suppressor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

-

IκBα Stabilization: It prevents the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Nuclear Translocation Blockade: By stabilizing IκBα, the p65/p50 NF-κB dimer is prevented from translocating to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).

Oxidative Stress Modulation (Nrf2 Activation)

Parallel to NF-κB inhibition, the compound activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, providing cytoprotection against oxidative stress.

-

Keap1 Interaction: Triterpenoids are known to interact with cysteine residues on Keap1, releasing Nrf2.

-

ARE Activation: Free Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate Phase II detoxifying enzymes like Heme Oxygenase-1 (HO-1) and NQO1.

Visualizing the Signaling Architecture

The following diagram illustrates the dual-action mechanism: the pro-apoptotic effect in cancer cells and the anti-inflammatory/cytoprotective effect via NF-κB and Nrf2 crosstalk.

Caption: Dual mechanistic pathways of 2-Hydroxyethyl oleanolate: Mitochondrial apoptosis induction (left) and NF-κB/Nrf2 modulation (right).

Experimental Protocols for Validation

To validate the mechanism of 2-Hydroxyethyl oleanolate in your own research, use the following standardized protocols. These are designed to be self-validating with built-in controls.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

Objective: To quantify the loss of mitochondrial membrane potential (ΔΨm) as an early marker of apoptosis.

Materials:

-

JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

-

Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - 50 µM.

-

Fluorescence Plate Reader or Flow Cytometer.

Protocol:

-

Seeding: Seed cells (e.g., HepG2 or HeLa) at

cells/well in a 6-well plate. Incubate for 24h. -

Treatment: Treat cells with 2-Hydroxyethyl oleanolate (0, 10, 20, 40 µM) for 24h. Include a DMSO vehicle control and a CCCP positive control (treat CCCP for 1h).

-

Staining: Aspirate media and wash with PBS. Add working solution of JC-1 (2 µM in complete media) and incubate for 20 min at 37°C in the dark.

-

Analysis:

-

Healthy Mitochondria: Form J-aggregates (Red fluorescence, Ex/Em: 535/590 nm).

-

Depolarized Mitochondria: Monomers (Green fluorescence, Ex/Em: 485/530 nm).

-

-

Validation: Calculate the Red/Green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.

Western Blotting for Pathway Confirmation

Objective: To confirm the modulation of Bcl-2 family proteins and Caspase cleavage.

Key Targets:

-

Primary: Cleaved Caspase-3 (17/19 kDa), Cleaved PARP (89 kDa).

-

Upstream: Bax, Bcl-2.[1]

-

Loading Control: β-Actin or GAPDH.

Workflow:

-

Lysis: Lyse treated cells in RIPA buffer supplemented with protease/phosphatase inhibitor cocktails.

-

Quantification: Normalize protein concentration using a BCA assay to 30 µ g/lane .

-

Electrophoresis: Resolve proteins on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer to PVDF membrane (0.45 µm).

-

Blocking: Block with 5% non-fat milk in TBST for 1h at RT.

-

Antibody Incubation: Incubate with primary antibodies (1:1000) overnight at 4°C.

-

Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

-

Data Interpretation:

-

Apoptosis: Increase in Cleaved Caspase-3 and Bax; Decrease in Bcl-2.[1]

-

Causality Check: Pre-treatment with Z-VAD-FMK (Pan-caspase inhibitor) should abolish PARP cleavage if the mechanism is caspase-dependent.

-

Therapeutic Implications & Data Summary

The therapeutic potential of 2-Hydroxyethyl oleanolate lies in its ability to bridge the gap between cytotoxicity (cancer) and cytoprotection (normal tissue).

| Therapeutic Area | Target Mechanism | Outcome |

| Oncology | Bax/Bcl-2 ratio ↑, Caspase-3 activation | Tumor growth inhibition, apoptosis induction |

| Hepatoprotection | Nrf2 activation, CYP2E1 inhibition | Protection against chemical liver injury (e.g., CCl4) |

| Anti-Inflammation | NF-κB nuclear translocation blockade | Reduction in edema and cytokine storm |

Critical Insight: The hydroxyethyl ester moiety likely improves the pharmacokinetic profile by increasing lipophilicity without abolishing the hydrogen-bonding capacity essential for target binding (e.g., to IKK or Keap1). This makes it a superior candidate for formulation in lipid-based nanocarriers compared to the parent acid.

References

-

Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases. Source: Molecules (MDPI) [Link]

-

Targeting Oxidative Stress in Carcinogenesis: Oleanolic Acid and Its Molecular Pathways. Source: Antioxidants (MDPI) [Link]

-

Synthesis and Cytotoxic Activity of Oleanolic Acid Derivatives. Source: University of Granada (UGR) [Link]

-

Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy. Source: International Journal of Molecular Sciences [Link]

-

SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of Oleanolic Acid. Source: Medicina (MDPI) [Link]

Sources

2-Hydroxyethyl Oleanolate: A Technical Guide to a Promising Oleanane Triterpenoid and Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanolic acid (OA), a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has long been a subject of intense scientific scrutiny due to its broad spectrum of pharmacological activities.[1][2] Its structural backbone has served as a versatile scaffold for the synthesis of numerous derivatives with enhanced therapeutic properties.[3][4] This technical guide focuses on a specific derivative, 2-Hydroxyethyl oleanolate, a compound with underexplored potential. While direct research on this molecule is nascent, this document will extrapolate its likely therapeutic targets and mechanisms of action based on the extensive knowledge of its parent compound and related oleanane triterpenoids. We will delve into the established signaling pathways modulated by oleanolic acid derivatives and provide detailed experimental protocols for investigating these targets, offering a roadmap for future research and drug development endeavors.

Introduction to Oleanolic Acid and its Derivatives

Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a naturally occurring triterpenoid found in a wide variety of plants, including many dietary staples and medicinal herbs.[1][5] Its chemical structure, characterized by a pentacyclic framework, a hydroxyl group at C-3, a carboxyl group at C-17, and a double bond between C-12 and C-13, lends itself to diverse chemical modifications.[6] These modifications aim to improve its bioavailability, potency, and target specificity.[4] The resulting derivatives have demonstrated a wide range of therapeutic effects, including anti-inflammatory, anti-cancer, anti-diabetic, hepatoprotective, and neuroprotective activities.[2][7] 2-Hydroxyethyl oleanolate, an ester derivative of oleanolic acid, has been isolated from natural sources such as Corchorus olitorius.[8] While its specific biological activities are not yet well-defined, its structural relationship to oleanolic acid provides a strong foundation for predicting its therapeutic potential.

Potential Therapeutic Targets of 2-Hydroxyethyl Oleanolate

Based on the well-documented activities of oleanolic acid and its other derivatives, we can hypothesize several key therapeutic targets for 2-Hydroxyethyl oleanolate.

Inflammation and Immune Modulation

Oleanolic acid and its derivatives are potent anti-inflammatory agents.[6] A primary mechanism for this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10]

Key Potential Targets in Inflammation:

-

NF-κB Pathway: Inhibition of IκB phosphorylation and subsequent nuclear translocation of p65.

-

Pro-inflammatory Cytokines: Reduction in the production of TNF-α, IL-1β, and IL-6.[6]

-

Inflammatory Enzymes: Downregulation of COX-2 and iNOS expression.[1]

Oncology

The anti-cancer properties of oleanolic acid derivatives are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[11][12] These effects are often mediated through the modulation of key signaling pathways that are frequently dysregulated in cancer.

Key Potential Targets in Oncology:

-

Apoptosis Induction:

-

Cell Cycle Arrest: Modulation of cyclin-dependent kinases (CDKs) to halt cell proliferation.[9]

-

PI3K/Akt/mTOR Pathway: Inhibition of this crucial survival pathway, which is hyperactivated in many cancers.[13][14]

-

STAT3 and Sonic Hedgehog (Shh) Pathways: Suppression of these pathways, which are involved in angiogenesis and tumor progression.[12]

Metabolic Disorders

Oleanolic acid has shown promise in the management of diabetes and metabolic syndrome by improving insulin sensitivity and regulating glucose metabolism.[1][3]

Key Potential Targets in Metabolic Disorders:

-

Insulin Signaling: Enhancement of insulin receptor substrate 1 (IRS-1) expression and glucose transporter 4 (GLUT-4) translocation.[1]

-

Enzyme Inhibition:

Neuroprotection

Emerging evidence suggests that oleanolic acid and its derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[6][15]

Key Potential Targets in Neuroprotection:

-

Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is a key strategy in the management of Alzheimer's disease.[15]

-

Oxidative Stress: Upregulation of antioxidant enzymes to protect neurons from oxidative damage.[9]

Experimental Protocols for Target Validation

To investigate the therapeutic potential of 2-Hydroxyethyl oleanolate, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for assessing its activity against some of the key hypothesized targets.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of 2-Hydroxyethyl oleanolate on various cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., cancer cell lines like HepG2, Caco-2, or normal cell lines for toxicity comparison) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]

-

Compound Treatment: Treat the cells with varying concentrations of 2-Hydroxyethyl oleanolate (e.g., 2 to 32 µmol/L) for 24, 48, or 72 hours.[16] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Investigation of Apoptosis Induction

Objective: To determine if 2-Hydroxyethyl oleanolate induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with 2-Hydroxyethyl oleanolate at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of 2-Hydroxyethyl oleanolate on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and PI3K/Akt.

Protocol:

-

Protein Extraction: Treat cells with 2-Hydroxyethyl oleanolate for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-IκB, total IκB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Cell Line | 2-Hydroxyethyl oleanolate Concentration (µM) | Result | Reference |

| IC50 | HepG2 | To be determined | - | Based on[16] |

| IC50 | Caco-2 | To be determined | - | Based on[16] |

| AChE Inhibition (IC50) | - | To be determined | - | Based on[15] |

| α-glucosidase Inhibition (IC50) | - | To be determined | - | Based on[3] |

Signaling Pathway Diagrams

Diagram 1: Hypothesized Anti-inflammatory Mechanism of 2-Hydroxyethyl Oleanolate

Caption: Inhibition of the NF-κB signaling pathway.

Diagram 2: Proposed Anti-cancer Mechanism via PI3K/Akt/mTOR Pathway

Caption: Modulation of the PI3K/Akt/mTOR survival pathway.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of 2-Hydroxyethyl oleanolate is currently limited, the extensive research on its parent compound, oleanolic acid, and related derivatives provides a strong rationale for its investigation as a multi-target therapeutic agent. The proposed mechanisms of action in inflammation, cancer, metabolic disorders, and neuroprotection offer a solid foundation for future research. The experimental protocols detailed in this guide provide a clear path for elucidating the specific biological activities and molecular targets of this promising compound. Further studies, including in vivo efficacy and safety assessments, are warranted to fully realize the therapeutic potential of 2-Hydroxyethyl oleanolate.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis Pathways of 2-(2-Hydroxyethyl)phenol. Retrieved February 4, 2026.

- Benchchem. (n.d.). 2-[bis(2-Hydroxyethyl)amino]ethyl oleate Research Chemical. Retrieved February 4, 2026.

- Han, X., et al. (2021).

- MDPI. (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Retrieved February 4, 2026.

- PubMed Central. (2021).

- PubMed Central. (2017). Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases.

- PubMed Central. (2024).

- MDPI. (2024).

- MDPI. (n.d.). Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review.

- ResearchGate. (n.d.). Chemical structures of oleanolic acid (1)

- ResearchGate. (n.d.).

- MDPI. (n.d.). Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments.

- ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines.

- World Journal of Gastroenterology. (n.d.).

- PubMed Central. (2017).

- ACS Omega. (2018). Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids.

- PubMed. (2017).

- RSC Publishing. (2024).

- MDPI. (2023). Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review.

- Hilaris Publisher. (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives Produced through Bioconversion and Semi-Synthesis.

- MDPI. (n.d.).

- Patsnap Synapse. (2024).

- PubMed Central. (n.d.).

- ResearchGate. (n.d.).

- RSC Publishing. (n.d.). Synthesis of sustainable eugenol/hydroxyethylmethacrylate-based polymers with antioxidant and antimicrobial properties.

- PubMed Central. (2025).

Sources

- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oleanolic Acid Induces Autophagy and Apoptosis via the AMPK-mTOR Signaling Pathway in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

2-Hydroxyethyl oleanolate synthesis protocol and methodology

High-Purity Protocols for Triterpenoid Derivatization

Abstract & Scientific Rationale

Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid exhibiting potent hepatoprotective, anti-inflammatory, and antitumor properties.[1][2] However, its clinical application is severely limited by poor aqueous solubility (Class IV BCS) and low bioavailability.

The synthesis of 2-hydroxyethyl oleanolate (an ester prodrug) serves two critical functions:

-

Solubility Enhancement: Introducing a polar hydroxyethyl moiety disrupts the crystal lattice and increases hydrophilicity.

-

Pharmacophore Modulation: The C-28 ester linkage is metabolically labile, allowing for controlled release of the active parent acid in vivo, or serving as a linker for further conjugation (e.g., to polymers or targeting ligands).

This guide details two validated protocols for synthesizing 2-hydroxyethyl oleanolate, prioritizing regioselectivity and yield.

Retrosynthetic Analysis

The target molecule consists of the bulky oleanane skeleton esterified at the C-28 position. The retrosynthetic disconnection reveals two primary pathways:

-

Path A (Nucleophilic Substitution): Attack of the C-28 carboxylate anion on an electrophilic ethyl fragment (e.g., 2-chloroethanol). This is the preferred industrial route for mono-ester specificity.

-

Path B (Acyl Substitution): Activation of the C-28 carboxylic acid followed by nucleophilic attack by ethylene glycol.

Figure 1: Retrosynthetic pathways for 2-Hydroxyethyl Oleanolate.

Materials & Reagents

| Component | Grade | Role | Storage |

| Oleanolic Acid (OA) | >98% HPLC | Starting Material | RT, Desiccator |

| 2-Chloroethanol | Synthesis Grade | Reagent (Path A) | 2-8°C, Toxic |

| Ethylene Glycol | Anhydrous | Reagent (Path B) | RT, Hygroscopic |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Base | Keep Dry |

| DCC | 99% | Coupling Agent | 2-8°C |

| DMAP | 99% | Catalyst | RT |

| DMF (N,N-Dimethylformamide) | Anhydrous | Solvent | RT, Inert Gas |

| Dichloromethane (DCM) | HPLC Grade | Solvent | RT |

Protocol 1: Alkylation Strategy (Preferred)

Mechanism: SN2 Nucleophilic Substitution. Why this method? This method avoids the formation of "dimers" (diesters where one glycol molecule bridges two oleanolic acid molecules), which is a common side reaction when using ethylene glycol directly.

Step-by-Step Methodology:

-

Activation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Oleanolic Acid (4.57 g, 10 mmol) in anhydrous DMF (50 mL) .

-

Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol) .

-

Stir the suspension at room temperature for 30 minutes to generate the carboxylate anion.

-

-

Alkylation:

-

Add 2-Chloroethanol (1.0 mL, ~15 mmol) dropwise to the reaction mixture. Note: 2-Chloroethanol is highly toxic; handle in a fume hood.

-

Add a catalytic amount of Potassium Iodide (KI, 100 mg) to accelerate the reaction (Finkelstein reaction in situ).

-

Heat the mixture to 70°C under an inert atmosphere (N₂ or Ar) for 4–6 hours .

-

-

Monitoring:

-

Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). The product will appear as a new spot with a higher Rf than the starting acid.

-

-

Work-up:

-

Cool the reaction to room temperature.[3]

-

Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a white solid.

-

Filter the precipitate or extract with Ethyl Acetate (3 x 50 mL) .

-

If extracting: Wash the organic layer with water (2x) and brine (1x), then dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (9:1) .

-

Alternative: Flash column chromatography (Silica Gel 60), eluting with Hexane:EtOAc (gradient 5:1 to 2:1).

-

Protocol 2: Steglich Esterification (Mild Alternative)

Mechanism: DCC-activated condensation.[4] Why this method? Useful if halogenated reagents must be avoided or if working with very sensitive derivatives. Requires a large excess of glycol to prevent diester formation.

Step-by-Step Methodology:

-

Setup:

-

Dissolve Oleanolic Acid (4.57 g, 10 mmol) and Ethylene Glycol (5.6 mL, 100 mmol, 10 eq) in DCM/DMF (4:1 ratio, 50 mL) . Note: Excess glycol is critical to favor the mono-ester.

-

Cool the solution to 0°C in an ice bath.

-

-

Coupling:

-

Add DMAP (122 mg, 1 mmol) as the catalyst.

-

Add DCC (2.27 g, 11 mmol) dissolved in a small amount of DCM dropwise over 15 minutes.

-

-

Reaction:

-

Allow the mixture to warm to room temperature naturally.

-

Stir for 12–24 hours . A white precipitate (dicyclohexylurea, DCU) will form.

-

-

Work-up:

-

Filter off the DCU byproduct.

-

Wash the filtrate with 1M HCl (to remove DMAP), then saturated NaHCO₃, and finally brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

This method often requires column chromatography to separate the product from unreacted glycol and trace urea byproducts.

-

Process Workflow & Logic

Figure 2: Logical workflow for the synthesis and isolation of 2-hydroxyethyl oleanolate.

Characterization & Validation

To certify the synthesized compound, compare analytical data against these expected parameters.

1. TLC Analysis

-

Stationary Phase: Silica Gel 60 F254

-

Mobile Phase: Hexane : Ethyl Acetate (3:1)

-

Visualization: Spray with 10% H₂SO₄ in EtOH and heat (charring). Triterpenoids turn purple/black.

-

Result: Product Rf ≈ 0.4–0.5 (Starting material Rf ≈ 0.6–0.7 due to free acid being less polar on silica in non-acidic eluents, or lower if using acidic eluents. Correction: Esters are generally less polar than free acids, but the addition of the hydroxyl group on the ethyl chain adds polarity. The key is the disappearance of the acid streak.)

2. NMR Spectroscopy (400 MHz, CDCl₃)

-

¹H NMR Diagnostic Signals:

-

δ 5.28 (1H, t): H-12 (Vinylic proton of oleanane core).[5]

-

δ 4.20–4.30 (2H, m): -COO-CH ₂-CH₂-OH (Deshielded methylene next to ester).

-

δ 3.80–3.85 (2H, m): -COO-CH₂-CH ₂-OH (Methylene next to hydroxyl).

-

δ 3.22 (1H, dd): H-3 (Proton alpha to C-3 hydroxyl).

-

δ 2.86 (1H, dd): H-18 (Characteristic bridgehead proton).

-

-

¹³C NMR Diagnostic Signals:

-

δ ~177.0: C-28 Carbonyl (Ester shift, distinct from ~184 ppm of free acid).

-

δ ~66.0: -COO-C H₂-.

-

δ ~61.0: -CH₂-C H₂-OH.

-

3. Mass Spectrometry

-

ESI-MS (+): Expect m/z peaks for [M+H]⁺ or [M+Na]⁺.

-

Molecular Formula: C₃₂H₅₂O₄

-

Molecular Weight: 500.76 g/mol .

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation of carboxylate. | Ensure K₂CO₃ is finely powdered and dry. Increase reaction time. Add KI catalyst. |

| Diester Formation | Excess 2-chloroethanol or high temps. | Strictly control stoichiometry (1.2–1.5 eq). Use Protocol 1 over Protocol 2. |

| Product Oiling Out | Impurities preventing crystallization. | Perform a silica plug filtration before recrystallization. Use a seed crystal. |

| DCU Contamination | Inefficient filtration (Protocol 2). | Cool mixture to -20°C before filtering. Wash column with cold ether. |

References

-

Bednarczyk-Cwynar, B., et al. (2024).[5] "Oleanolic Acid Dimers with Potential Application in Medicine—Design, Synthesis, Physico-Chemical Characteristics." Molecules, 29(13).

- Validates the alkylation conditions (K₂CO₃/DMF)

-

Neises, B., & Steglich, W. (1978).[6] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.

- Establishes the DCC/DMAP mechanism for hindered carboxylic acids.

-

Heller, L., et al. (2022). "Assembly of Poly(ethylene glycol)ylated Oleanolic Acid on a Linear Polymer." Biomacromolecules, 23(8), 3213–3221.

- Provides context for PEGylation and linker str

-

Paschke, R., et al. (2003). "Ursolic acid derivatives with cytotoxic activity."[7] Zeitschrift für Naturforschung C, 58(11-12).

- General reference for hydroxyethyl ester synthesis of rel

Sources

- 1. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Design, synthesis, and antitumor activity of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Formulation of 2-Hydroxyethyl Oleanolate for In Vivo Studies

Abstract

2-Hydroxyethyl oleanolate (2-HEO), a synthetic ester derivative of the pentacyclic triterpenoid Oleanolic Acid (OA), presents significant formulation challenges due to its high lipophilicity and poor aqueous solubility. While the hydroxyethyl modification introduces a polar moiety, the molecule retains the rigid, hydrophobic oleanane skeleton, classifying it similarly to BCS Class IV compounds (low solubility, low permeability). This guide provides field-proven protocols for formulating 2-HEO for in vivo administration, ranging from standard oral suspensions for routine efficacy screening to advanced co-solvent systems for pharmacokinetic (PK) evaluation.

Pre-Formulation Assessment & Strategy[1]

Before initiating animal studies, it is critical to understand that 2-HEO cannot simply be dissolved in aqueous buffers (e.g., PBS) or saline. Doing so will result in immediate precipitation, erratic dosing, and embolism risks in intravenous (IV) models.

Physicochemical Profile (Estimated)

-

Structure: Oleanane skeleton with a C-28 hydroxyethyl ester.

-

Appearance: White solid.[1]

-

Melting Point: ~131–133 °C (Lower than parent OA, suggesting potentially lower lattice energy).

-

Solubility:

Decision Matrix: Selecting the Right Vehicle

Use the following logic flow to determine the appropriate formulation based on your study route and dosage requirement.

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and study objectives.

Experimental Protocols

Protocol A: Standard Oral Suspension (0.5% CMC-Na / 0.5% Tween 80)

Application: Routine oral gavage (PO) for toxicity or efficacy studies where high doses (e.g., 50–200 mg/kg) are required. Mechanism: Carboxymethylcellulose sodium (CMC-Na) acts as a viscosity enhancer to prevent sedimentation, while Tween 80 (Polysorbate 80) wets the hydrophobic particle surface to ensure uniform dispersion.

Materials

-

2-Hydroxyethyl oleanolate (Micronized powder preferred)

-

Sodium Carboxymethylcellulose (CMC-Na), medium viscosity

-

Tween 80 (Polysorbate 80)

-

Sterile Water for Injection

Step-by-Step Procedure

-

Vehicle Preparation (0.5% CMC-Na / 0.5% Tween 80):

-

Heat 100 mL of sterile water to ~60°C.

-

Slowly add 0.5 g of CMC-Na powder while stirring vigorously to avoid clumping.

-

Stir until fully dissolved and clear. Allow to cool to room temperature.

-

Add 0.5 mL (approx. 0.54 g) of Tween 80 and mix well.

-

Storage: Store at 4°C for up to 1 week.

-

-

Drug Suspension Preparation (Example: 10 mg/mL):

-

Weigh 100 mg of 2-HEO into a mortar.

-

Add a small volume (approx. 200 µL) of the Vehicle to the mortar.

-

Triturate (Grind): Grind the powder with the vehicle vigorously to form a smooth, lump-free white paste. Critical Step: This ensures particle wetting.

-

Gradually add the remaining Vehicle in small increments while continuing to grind/mix.

-

Transfer to a volumetric flask or calibrated tube and adjust the final volume to 10 mL.

-

Sonication: Sonicate the suspension for 10–15 minutes (bath sonicator) to break up micro-aggregates.

-

-

QC Check:

-

Visual: Homogeneous milky white suspension. No large floating flakes.

-

Syringeability: Must pass through a gavage needle (e.g., 18G or 20G) without clogging.

-

Protocol B: Intraperitoneal/Intravenous Co-Solvent Solution

Application: IV or IP administration where a clear solution is mandatory. Warning: Do not exceed 10% DMSO or 40% PEG400 for IV bolus to avoid hemolysis or phlebitis.

Formulation Composition

-

5% DMSO (Solubilizer)

-

40% PEG 400 (Co-solvent)

-

5% Tween 80 (Surfactant)

-

50% Saline (0.9% NaCl) (Diluent)

Step-by-Step Procedure

-

Stock Solution: Dissolve 2-HEO in pure DMSO at 20x the final desired concentration (e.g., if target is 2 mg/mL, make a 40 mg/mL stock in DMSO).

-

Co-solvent Mixing:

-

In a separate tube, mix PEG 400 and Tween 80.

-

Add the calculated volume of DMSO Stock to the PEG/Tween mixture. Vortex thoroughly. The solution should remain clear.

-

-

Aqueous Dilution (Critical Step):

-

While vortexing the organic mixture, slowly add warm (37°C) Saline dropwise.

-

Observation: If cloudiness (precipitation) occurs, stop. The formulation has failed (solubility limit exceeded).

-

-

Filtration: Pass through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove any micro-precipitates.

Protocol C: Self-Microemulsifying Drug Delivery System (SMEDDS)

Application: To maximize oral bioavailability.[4][7][8] This mimics the lipid-based absorption pathways (lymphatic transport) often utilized by triterpenoids.

Composition (Optimized for Oleanolic Derivatives)

-

Oil Phase: Ethyl Oleate (30%)

-

Surfactant: Cremophor EL (or Kolliphor EL) (50%)

-

Co-Surfactant: Ethanol or PEG 400 (20%)

Procedure

-

Weigh 2-HEO into a glass vial.

-

Add the Oil, Surfactant, and Co-surfactant components.[6]

-

Cap and vortex.

-

Heat to 40–50°C in a water bath with continuous stirring/sonication until the drug is completely dissolved.

-

Result: A clear, slightly viscous yellow liquid.

-

Administration: Dilute 1:10 or 1:20 in water immediately before oral gavage to form a spontaneous microemulsion (bluish-clear dispersion).

Quality Control & Data Presentation

Stability & Storage

-

Suspensions (Protocol A): Unstable physically. Always re-suspend (vortex) immediately before dosing. Stable chemically for ~7 days at 4°C.

-

Solutions (Protocol B): Prepare fresh daily. Risk of precipitation upon standing.

-

SMEDDS (Protocol C): Chemically stable for months if stored at RT, protected from light.

Comparison of Formulation Attributes

| Feature | Suspension (Protocol A) | Co-Solvent (Protocol B) | SMEDDS (Protocol C) |

| Route | Oral (PO) | IV / IP | Oral (PO) |

| Physical State | Heterogeneous Solid-Liquid | Clear Liquid | Clear Oil (Emulsion in situ) |

| Max Loading | High (>100 mg/mL) | Low (< 5 mg/mL) | Moderate (~20 mg/mL) |

| Bioavailability | Low (Dissolution limited) | 100% (IV) | High (Permeability enhanced) |

| Toxicity Risk | Low (Inert excipients) | Moderate (Vehicle toxicity) | Low/Moderate (Surfactants) |

Visualizing the Preparation Workflow

Figure 2: Comparative workflow for preparing Suspension vs. Lipid-based SMEDDS formulations.

References

-

Vertex AI Search. (2023). Solubility and physicochemical properties of Oleanolic Acid derivatives. Retrieved from 2

-

MDPI. (2022). Microemulsions Enhance the In Vitro Antioxidant Activity of Oleanolic Acid. Retrieved from 3

-

Dove Medical Press. (2016). Self-microemulsifying drug delivery system for improved oral bioavailability of oleanolic acid. Retrieved from 6

-

Universidad de Granada. (2010). Derivatización de triterpenos naturales (2-Hydroxyethyl oleanolate identification). Retrieved from 1

-

PubMed. (2020).[9] Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives. Retrieved from 10

Sources

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. mdpi.com [mdpi.com]

- 4. Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. Self-microemulsifying drug delivery system for improved oral bioavailability of oleanolic acid: design and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Antioxidant Activity of 2-Hydroxyethyl Oleanolate: A Guide for Researchers

Introduction: The Scientific Imperative for Quantifying Antioxidant Capacity

In the landscape of drug development and pharmacology, the quantification of a molecule's antioxidant activity is a critical step in elucidating its therapeutic potential. 2-Hydroxyethyl oleanolate, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, is a compound of increasing interest. Oleanolic acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects, many of which are underpinned by their ability to mitigate oxidative stress.[1][2][3] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases.[4][5] Therefore, the rigorous evaluation of 2-Hydroxyethyl oleanolate's antioxidant potential is paramount for its development as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the key methodologies for assessing the antioxidant activity of 2-Hydroxyethyl oleanolate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the selection of specific assays and experimental parameters. The esterification of oleanolic acid with a 2-hydroxyethyl group is anticipated to alter its physicochemical properties, notably its solubility, which necessitates careful consideration in assay design. While oleanolic acid is hydrophobic, the addition of a hydroxyl group in the ester moiety is expected to increase its polarity and potential solubility in aqueous or polar organic solvent systems.[6][7] This guide will address these considerations to ensure the generation of robust and reliable data.

Pillar 1: Foundational Principles of Antioxidant Activity Measurement

The antioxidant activity of a compound can be mediated through two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching it.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.

The assays detailed in this guide are based on these fundamental principles. It is crucial to employ a battery of tests that cover both mechanisms to obtain a comprehensive antioxidant profile of 2-Hydroxyethyl oleanolate.

Pillar 2: A Multi-faceted Approach to Antioxidant Assays

No single assay can fully capture the complexity of antioxidant action. Therefore, a panel of assays is recommended to assess the different facets of 2-Hydroxyethyl oleanolate's antioxidant capacity. This guide will focus on four widely accepted and complementary in vitro assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: A SET-based assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the ability of an antioxidant to reduce ferric iron.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that measures the inhibition of peroxyl radical-induced oxidation.

Additionally, we will discuss the Cellular Antioxidant Activity (CAA) Assay , a more biologically relevant method that assesses antioxidant activity within a cellular environment.

Diagram: Overall Workflow for Antioxidant Activity Assessment

Caption: Workflow for assessing 2-Hydroxyethyl oleanolate's antioxidant activity.

Section 1: DPPH Radical Scavenging Assay

Scientific Rationale

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[8][9] The principle is based on the reduction of the stable free radical DPPH•, which is deep violet in color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant. The degree of discoloration is proportional to the antioxidant's scavenging potential. Given that 2-Hydroxyethyl oleanolate is an ester derivative of oleanolic acid, its solubility in methanol or ethanol—common solvents for the DPPH assay—is expected to be adequate.

Experimental Protocol

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol, analytical grade)

-

2-Hydroxyethyl oleanolate

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Radical Solution:

-

Dissolve 2.4 mg of DPPH in 100 mL of methanol to obtain a 60 µM solution.

-

Adjust the absorbance of the DPPH solution to 1.00 ± 0.02 at 517 nm using methanol.

-

Store the solution in the dark at 4°C.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of 2-Hydroxyethyl oleanolate (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).

-

-

Assay Execution:

-

To each well of a 96-well plate, add 50 µL of the sample or standard solution.

-

Add 150 µL of the DPPH working solution to each well.

-

For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.

-

For the negative control, add 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Plot the % inhibition against the concentration of the sample/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Data Presentation

| Compound | IC50 (µg/mL) |

| 2-Hydroxyethyl Oleanolate | To be determined |

| Trolox (Positive Control) | To be determined |

| Ascorbic Acid (Positive Control) | To be determined |

Section 2: ABTS Radical Cation Decolorization Assay

Scientific Rationale

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.[10] This assay is applicable to both hydrophilic and lipophilic antioxidants and is not as affected by the presence of certain metal ions as other assays. The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical is reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically. The increased polarity of 2-Hydroxyethyl oleanolate should make it compatible with the aqueous/ethanolic solvent systems typically used in this assay.

Experimental Protocol

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate (K2S2O8)

-

Ethanol or Phosphate Buffered Saline (PBS)

-

2-Hydroxyethyl oleanolate

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

-

Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution and serial dilutions of 2-Hydroxyethyl oleanolate and Trolox as described for the DPPH assay.

-

-

Assay Execution:

-

To each well of a 96-well plate, add 20 µL of the sample or standard solution.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ solution.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as in the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of the Trolox standards against their concentrations. The TEAC value of the sample is then calculated from this curve.

-

Data Presentation

| Compound | IC50 (µg/mL) | TEAC (µM Trolox equivalents/µM compound) |

| 2-Hydroxyethyl Oleanolate | To be determined | To be determined |

| Trolox (Positive Control) | To be determined | 1.0 |

Section 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Scientific Rationale

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11][12] This assay is simple, rapid, and reproducible. It directly measures the electron-donating capacity of an antioxidant.

Diagram: FRAP Assay Mechanism```dot

Caption: Step-by-step workflow of the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) and supplements

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Quercetin (as a positive control)

-

2-Hydroxyethyl oleanolate

-

Black, clear-bottom 96-well cell culture plates

-

Fluorescence microplate reader with temperature and CO₂ control

Procedure:

-

Cell Culture:

-

Seed HepG2 cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of 2-Hydroxyethyl oleanolate or quercetin, along with DCFH-DA in treatment medium for 1 hour.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS to remove the treatment medium.

-

Add AAPH solution to each well to induce peroxyl radical formation.

-

-

Measurement and Calculation:

-

Immediately place the plate in a fluorescence reader and measure the emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour at 37°C.

-

Quantify the antioxidant activity by calculating the area under the curve.

-

Express the results as CAA units, where one CAA unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

-

Data Presentation

| Compound | CAA Value (µmol Quercetin Equivalents/µmol compound) |

| 2-Hydroxyethyl Oleanolate | To be determined |

| Quercetin (Positive Control) | 1.0 |

Conclusion: Synthesizing the Data for a Comprehensive Profile

The comprehensive assessment of 2-Hydroxyethyl oleanolate's antioxidant activity requires a multi-assay approach. By combining SET-based assays (DPPH, ABTS, FRAP), a HAT-based assay (ORAC), and a biologically relevant cell-based assay (CAA), researchers can construct a detailed and robust antioxidant profile of this promising compound. The anticipated enhanced polarity of 2-Hydroxyethyl oleanolate compared to its parent compound, oleanolic acid, should be a key consideration in solvent selection and sample preparation to ensure accurate and reproducible results. The data generated from these protocols will be instrumental in advancing our understanding of 2-Hydroxyethyl oleanolate's mechanism of action and its potential as a therapeutic agent for oxidative stress-related diseases.

References

-

Solubility of Things. (n.d.). 2-Hydroxyethyl methacrylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxyethyl acrylate. Retrieved from [Link]

-

Wikipedia. (2023). 2-Hydroxyethyl terephthalic acid. Retrieved from [Link]

- Günther, A., & Bednarczyk-Cwynar, B. (2025). Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity. Antioxidants, 14(5), 598.

- Czerwińska, M. E., & Wodyk, E. (2024). Oleanolic Acid Dimers with Potential Application in Medicine—Design, Synthesis, Physico-Chemical Characteristics, Cytotoxic and Antioxidant Activity. Molecules, 29(13), 3029.

-

Semantic Scholar. (2024). Exploring the Potential of Oleanolic Acid Dimers–Cytostatic and Antioxidant Activities, Molecular Docking, and ADMETox Profile. Retrieved from [Link]

- Google Patents. (n.d.). CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate.

- Ríos, J. L., & Máñez, S. (2024). Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. International Journal of Molecular Sciences, 25(14), 7545.

-

MDPI. (2024). Protective Effects of Oleanolic Acid on Human Keratinocytes: A Defense Against Exogenous Damage. Retrieved from [Link]

-

PubMed. (2025). Oleanolic Acid: A Promising Antioxidant-Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of sustainable eugenol/hydroxyethylmethacrylate-based polymers with antioxidant and antimicrobial properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of oleanolic acid (1), 2-hydroxyethyl benzoate (2),.... Retrieved from [Link]

-

PubMed Central. (2025). Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity. Retrieved from [Link]

-

MDPI. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

BMG Labtech. (2022). ORAC assay measures antioxidant capacity. Retrieved from [Link]

-

ResearchGate. (n.d.). ABTS + radical scavenging activities of aqueous extracts. Retrieved from [Link]

-

National Institutes of Health. (2020). Oleanolic Acid: Extraction, Characterization and Biological Activity. Retrieved from [Link]

-

PubMed. (2003). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. Retrieved from [Link]

-

National Institutes of Health. (2011). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

-

MDPI. (2024). Standardization of Romanian Galeopsis tetrahit Leaf Extract in Verbascoside Using a Validated UHPLC–PDA Method. Retrieved from [Link]

-

ResearchGate. (2025). Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Oleanolic Acid: Extraction, Characterization and Biological Activity. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Assay. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

-

Thai Science. (n.d.). Determination of Lipophilic and Hydrophilic Antioxidant Activities in the Crude Extracts of Ten Varieties of Tomatoes. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

- Google Patents. (n.d.). US20110313672A1 - Cellular antioxidant activity (caa) assay.

-

Horizon Research Publishing. (2025). Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology. Retrieved from [Link]

-

Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

-

National Institutes of Health. (2019). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

-

MDPI. (2017). Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. Retrieved from [Link]

-

Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

-

Wikipedia. (2023). Bis(2-Hydroxyethyl) terephthalate. Retrieved from [Link]

Sources

- 1. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oleanolic Acid: A Promising Antioxidant-Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Hydroxyethyl terephthalic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cellbiolabs.com [cellbiolabs.com]

Troubleshooting & Optimization

Optimizing reaction conditions for oleanolic acid esterification

Technical Support Center: Oleanolic Acid Esterification Optimization

Executive Summary

Oleanolic acid (OA) presents a classic synthesis challenge: the C-28 carboxylic acid is sterically hindered by the geminal methyl groups at C-17. Standard Fischer esterification often fails or yields poor conversion. This guide provides optimized protocols to overcome steric hindrance, ensure regioselectivity (C-28 vs. C-3), and troubleshoot common work-up issues.

Part 1: The Mechanistic Challenge (Why Your Reaction Failed)

The primary failure mode in OA esterification is steric hindrance . The C-28 carboxyl group is located in a "cage" formed by the E-ring structure and the C-17 methyl group.

-

Fischer Esterification (Acid + Alcohol + H+): Not Recommended.[1][2] The tetrahedral intermediate is too crowded to form efficiently. Yields are typically <40% and require harsh reflux conditions that may degrade the triterpene skeleton.

-

The Solution: You must either activate the carboxyl group into a highly reactive species (Acid Chloride/Mixed Anhydride) or use nucleophilic substitution where the carboxylate attacks an unhindered alkyl halide.

Part 2: Decision Matrix & Workflow

Use this decision tree to select the optimal protocol for your specific target ester.

Figure 1: Strategic decision tree for selecting reaction conditions based on substrate complexity.

Part 3: Optimized Protocols

Protocol A: The "Gold Standard" for Simple Esters (Methyl, Benzyl, Allyl)

Best for: Methyl, Ethyl, Benzyl, or Allyl esters. High yield (>90%).

Mechanism: SN2 Nucleophilic Substitution. The base deprotonates the C-28 COOH; the resulting carboxylate attacks the alkyl halide. Regioselectivity: Highly selective for C-28. The C-3 Secondary Alcohol is less acidic and will not react with weak bases like K₂CO₃.

-

Dissolution: Dissolve Oleanolic Acid (1.0 eq) in anhydrous DMF (5 mL per mmol).

-

Note: DCM is poor for this reaction; DMF or DMSO is required to dissolve the potassium salt.

-

-

Deprotonation: Add K₂CO₃ (2.5 eq) . Stir at Room Temperature (RT) for 30 mins. The suspension will become thick.

-

Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 – 1.5 eq).

-

Reaction: Heat to 60°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up: Pour into ice-water. The ester usually precipitates as a white solid. Filter and wash with water.[2]

-

Troubleshooting: If it forms an oil, extract with EtOAc, wash with brine (3x) to remove DMF.

-

Protocol B: EDC Coupling (Steglich Variant)

Best for: Coupling with acid-sensitive alcohols or when Alkyl Halides are unavailable.

Why EDC over DCC? DCC forms dicyclohexylurea (DCU), which is insoluble and notoriously difficult to filter off completely. EDC forms a water-soluble urea byproduct that washes away during extraction.[3]

-

Activation: Dissolve Oleanolic Acid (1.0 eq) and DMAP (1.2 eq) in dry DCM/DMF (9:1 ratio).

-

Critical: DMAP acts as an acyl-transfer catalyst, essential for overcoming the C-28 steric hindrance.

-

-

Coupling: Add the Alcohol (1.0–1.5 eq).

-

Initiation: Cool to 0°C. Add EDC·HCl (1.5 eq) .

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Work-up: Dilute with DCM. Wash with 1N HCl (to remove DMAP/EDC), then Sat. NaHCO₃, then Brine.

Protocol C: The "Nuclear Option" (Acid Chloride)

Best for: Extremely hindered alcohols (e.g., secondary alcohols, tert-butyl alcohol) or low-reactivity substrates.

-

Chlorination: Dissolve OA in dry DCM. Add Oxalyl Chloride (2.0 eq) and a catalytic drop of DMF. Stir 2 hrs at RT until gas evolution ceases.

-

Evaporation: Evaporate solvent completely to remove excess oxalyl chloride (creates Oleanoyl Chloride).

-

Esterification: Redissolve crude acid chloride in dry DCM. Add the Target Alcohol (2.0 eq) and Triethylamine (3.0 eq) .

-

Reaction: Reflux (40°C) for 6–12 hours.

Part 4: Troubleshooting & FAQs

Q1: I am getting low yields (<30%) using DCC/DMAP. What is wrong?

-

Diagnosis: The N-acylurea side product might be forming via the 1,3-rearrangement, which competes with esterification in slow reactions involving hindered substrates.

-

Fix: Switch to Protocol C (Acid Chloride) . The acid chloride is far more reactive than the O-acylisourea intermediate formed by DCC, bypassing the steric barrier more effectively.

Q2: My product is contaminated with a white solid that won't dissolve in DCM.

-

Diagnosis: You likely used DCC, and the solid is Dicyclohexylurea (DCU).

-

Fix: Cool the mixture to -20°C to precipitate more DCU, filter, then switch to EDC.HCl for future experiments. EDC byproducts are water-soluble.[3]

Q3: How do I esterify C-28 without protecting the C-3 Hydroxyl?

-

Insight: You generally do not need to protect C-3.

-

In Protocol A (K₂CO₃) , the C-28 carboxylic acid (pKa ~5) is deprotonated preferentially over the C-3 hydroxyl (pKa ~16). The carboxylate is the only significant nucleophile.

-

In Protocol B/C , the activated carboxyl reacts with the external alcohol. The intramolecular reaction (C-3 reacting with C-28 of another molecule) is sterically disfavored compared to the attack by the smaller added alcohol.

-

Q4: Oleanolic acid won't dissolve in my reaction solvent.

-

Data:

-

Fix: For DCM-based reactions (Protocol B/C), add 10% DMF as a co-solvent. This drastically improves solubility without interfering with the coupling agents.

Part 5: Data Summary Table

| Method | Reagents | Conditions | Yield (Typical) | Best For |

| Alkyl Halide | R-X, K₂CO₃, DMF | 60°C, 3-6h | 90-98% | Methyl, Benzyl, Allyl esters |

| Steglich | DCC, DMAP, DCM | RT, 24h | 60-80% | General alcohols (Hard workup) |

| EDC Coupling | EDC·HCl, DMAP, DCM | RT, 12-24h | 75-85% | Acid-sensitive alcohols |

| Acid Chloride | (COCl)₂, then R-OH | Reflux, 6h | 85-95% | Sterically hindered alcohols |

References

-

Optimization of Esterification Conditions: Tubitak. (2021). Optimization for esterification of saturated palm fatty acid distillate.

-

Steglich Esterification Mechanism & Protocols: Organic Chemistry Portal. Steglich Esterification.

-

Oleanolic Acid C-28 vs C-3 Selectivity: MDPI. (2024).[2][6] Acylation of Oleanolic Acid Oximes Effectively Improves Cytotoxic Activity.

-

Solubility Data: ResearchGate. (2025).[2][7] Solubility of Oleanolic Acid in Various Solvents.

-

EDC vs DCC in Peptide/Ester Synthesis: Reddit/ChemComm Discussion. (2024).[2][6] Steglich Esterification with EDC.

Sources

Technical Support Center: Synthesis of 2-Hydroxyethyl Oleanolate